2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with an appropriate diketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Coupling Reactions: The pyrazole and piperazine rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 2-chloroethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole and piperazine rings contribute to its overall pharmacological activity. The compound may modulate the activity of neurotransmitters or inhibit the growth of cancer cells by interfering with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)-3-(piperazin-1-yl)propan-2-ol
- 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)ethanol
- 4-(2-Fluorophenyl)-1-(3-methylbut-2-enyl)piperazine
Uniqueness
2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is unique due to its combination of a fluorophenyl group, a pyrazole ring, and a piperazine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O/c1-17(2)7-9-25-11-10-24(16-19(25)8-12-27)14-18-13-23-26(15-18)21-6-4-3-5-20(21)22/h3-7,13,15,19,27H,8-12,14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMSZGSWHFURAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CN(N=C2)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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